molecular formula C15H19NO4 B8275342 1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-butene-3-ol

1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-butene-3-ol

Cat. No. B8275342
M. Wt: 277.31 g/mol
InChI Key: TZXHQWBYPAYWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209517

Procedure details

27.5 g of the ketone (0.1 M) obtained in Example 1 is dissolved in 300 cm3 of methanol and an aqueous solution of KBH4 is added dropwise. The reaction mixture is left overnight and decomposed with water. The product obtained is filtered and recrystallised in ethanol.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][C:12](=[O:20])[CH2:13][N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)=[CH:4][C:3]=2[O:2]1.O>CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]([OH:20])[CH2:13][N:14]3[CH2:15][CH2:16][O:17][CH2:18][CH2:19]3)=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=CC(CN1CCOCC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an aqueous solution of KBH4 is added dropwise
CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallised in ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=CC(CN1CCOCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.